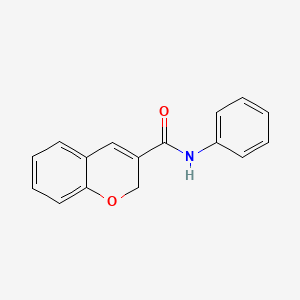

N-phenyl-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPXGPFLQGCKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl 2h Chromene 3 Carboxamide

Classical Approaches to 2H-Chromene-3-Carboxamide Synthesis

Classical synthetic routes to the N-phenyl-2H-chromene-3-carboxamide scaffold typically involve either the concerted formation of the heterocyclic system through multi-component reactions or the stepwise construction and modification of precursors.

Multi-component Reaction (MCR) Strategies for Direct Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more starting materials in a single step. For the synthesis of chromene-3-carboxamide derivatives, a one-pot, three-component reaction has been developed. benthamdirect.com This strategy involves the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in methanol, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). benthamdirect.com The process proceeds through a Knoevenagel condensation followed by a nucleophilic substitution, yielding substituted 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives in high yields. benthamdirect.com While this specific example leads to a 4H-chromene, the underlying principle demonstrates the utility of MCRs in rapidly assembling the chromene-3-carboxamide framework.

Table 1: Example of a Three-Component Reaction for Chromene-3-Carboxamide Synthesis benthamdirect.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|

Sequential Synthetic Routes via Precursor Elaboration

A more traditional and widely used method is the sequential, multi-step synthesis that allows for controlled construction and purification of intermediates. A common route to N-phenyl-2H-chromene-3-carboxamides begins with 2,4-dihydroxybenzaldehyde (B120756). acs.org The synthesis proceeds through several key steps:

Protection: The 4-hydroxy group of 2,4-dihydroxybenzaldehyde is selectively protected, for instance as a tetrahydropyranyl (THP) ether, by reacting it with 3,4-dihydro-2H-pyran (DHP). acs.org

Chromene Ring Formation: The protected aldehyde then undergoes a reaction with acrylonitrile (B1666552), catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form the 2H-chromene-3-carbonitrile intermediate. acs.org

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (B78521) in ethanol, yielding the 2H-chromene-3-carboxylic acid precursor. acs.org

Amide Condensation: Finally, the carboxylic acid is coupled with a desired aniline (B41778) using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) to form the target this compound. acs.orgresearchgate.net Subsequent deprotection of the hydroxyl group yields the final product. acs.org

Table 2: Sequential Synthesis Steps for this compound acs.org

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Dihydroxybenzaldehyde | DHP, PPTS | 2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde |

| 2 | Protected Benzaldehyde | Acrylonitrile, DABCO | 7-((Tetrahydro-2H-pyran-2-yl)oxy)-2H-chromene-3-carbonitrile |

| 3 | Carbonitrile Intermediate | NaOH, EtOH | 7-((Tetrahydro-2H-pyran-2-yl)oxy)-2H-chromene-3-carboxylic acid |

Catalytic Strategies in this compound Synthesis

Catalytic methods provide powerful tools for the synthesis of the 2H-chromene core, often with high efficiency and selectivity. These strategies include transition metal catalysis, organocatalysis, and photocatalysis.

Transition Metal-Catalyzed Coupling Reactions

Transition metals are effective catalysts for constructing the 2H-chromene ring system.

Rhodium(III)-Catalysis: An efficient synthesis of 2H-chromene-3-carboxylic acids, the direct precursors to the target amides, has been achieved via a rhodium(III)-catalyzed C–H activation and [3+3] annulation sequence. baranlab.orggre.ac.uk This redox-neutral cascade reaction couples N-phenoxyacetamides with methyleneoxetanones, where the latter serves as a three-carbon source through selective alkyl C–O bond cleavage. baranlab.org

Palladium-Catalysis: A formal [3+3] cycloaddition to form 2H-chromenes can be achieved through a palladium-catalyzed cascade reaction. This one-pot protocol involves the coupling of a bromoquinone with a vinyl stannane, which forms a vinyl quinone that subsequently enolizes and undergoes an oxa-6π electrocyclization to yield the 2H-chromene structure. acs.org

Other Metals: Other transition metals, including iron and cobalt, have also been employed. For instance, iron(III) chloride (FeCl₃) catalyzes an intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde (B1680747) to produce 3-substituted 2H-chromenes. nih.gov Cobalt(II)-porphyrin complexes catalyze a reaction between salicyl-N-tosylhydrazones and terminal alkynes to form 2H-chromenes via a metallo-radical pathway. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Syntheses of 2H-Chromene Precursors

| Metal Catalyst | Reaction Type | Starting Materials | Product |

|---|---|---|---|

| Rhodium(III) | C-H Activation / [3+3] Annulation | N-Phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acid baranlab.org |

| Palladium(0) | Formal [3+3] Cycloaddition | Bromoquinones, Vinyl stannanes | 2H-Chromene acs.org |

| Iron(III) | Alkyne-Carbonyl Metathesis | Alkynyl ethers of Salicylaldehyde | 3-Substituted 2H-Chromene nih.gov |

Organocatalytic and Lewis Acidic Approaches

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the need for metal catalysts. Several organocatalytic methods are effective for 2H-chromene synthesis.

Base Catalysis: Amine bases like DABCO and 4-dimethylaminopyridine (B28879) (DMAP) are efficient catalysts for the annulative condensation of salicylaldehydes with activated alkenes such as acrylonitrile to give 3-cyano-2H-chromenes. gre.ac.uk Similarly, the Knoevenagel condensation of salicylaldehydes with N-substituted cyanoacetamides using aqueous sodium carbonate can produce 2-imino-2H-chromene-3-carboxamides, which can be hydrolyzed to the corresponding 2-oxo-derivatives.

Domino Reactions: Organocatalysts can promote domino (or cascade) reactions to build the chromene ring. For example, L-pipecolinic acid and 1,1,3,3-tetramethylguanidine (B143053) (TMG) catalyze domino oxa-Michael/aldol reactions between salicylaldehydes and β-nitrostyrene or cinnamaldehyde (B126680) to afford 3-nitro- or 3-formyl-2-phenyl-2H-chromenes, respectively. Chiral phosphoric acids have also been used as organocatalysts in asymmetric [2+4] cycloadditions to synthesize chiral chroman derivatives.

Table 4: Selected Organocatalysts in 2H-Chromene Synthesis

| Organocatalyst | Reaction Type | Reactants | Product |

|---|---|---|---|

| DABCO / DMAP | Annulative Condensation | Salicylaldehyde, Acrylonitrile | 3-Cyano-2H-chromene gre.ac.uk |

| L-Pipecolinic Acid | Domino Oxa-Michael/Aldol | Salicylaldehyde, β-Nitrostyrene | 3-Nitro-2-phenyl-2H-chromene |

| TMG | Domino Oxa-Michael/Aldol | Salicylaldehyde, Cinnamaldehyde | 3-Formyl-2-phenyl-2H-chromene |

Photocatalytic and Electrocatalytic Methodologies

Emerging synthetic strategies leverage light or electricity to drive chemical transformations, offering sustainable alternatives to traditional methods.

Photocatalytic Methodologies: Visible-light photocatalysis has been successfully applied to the synthesis and functionalization of chromene derivatives. These methods often proceed via radical intermediates. For instance, photocatalyzed multicomponent reactions have been developed for the synthesis of 2-amino-4H-chromenes. The proposed mechanism involves the visible-light-mediated generation of reactive intermediates that engage in Knoevenagel condensation and subsequent intramolecular cyclization. Another strategy involves the intramolecular radical cyclization of precursors like S-aryl dibenzothiophenium salts, which are activated by a photoredox catalyst to form the chromene ring system. While a direct photocatalytic synthesis of this compound has not been extensively detailed, these examples highlight the potential of using light-mediated protocols to construct the core 2H-chromene scaffold.

Electrocatalytic Methodologies: Electrosynthesis represents a green and powerful method for conducting redox reactions without chemical reagents. gre.ac.uk Organic electrosynthesis can generate reactive radical cations or anions at an electrode surface, which then participate in subsequent reactions to form the desired product. gre.ac.uk While this field is experiencing a resurgence, specific applications for the direct synthesis of the 2H-chromene-3-carboxamide framework are not yet widely reported in the literature. However, the principles of electrochemical C-H functionalization and coupling reactions suggest its potential applicability in future synthetic designs.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related chromene derivatives is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of eco-friendly solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave and ultrasonic irradiation. nih.govresearchgate.net These approaches aim to enhance reaction rates, improve yields, and simplify work-up procedures, thereby minimizing the environmental footprint of the synthesis. researchgate.net

The adoption of green chemistry is not only an environmental imperative but also offers economic advantages by reducing waste and energy consumption. researchgate.net For instance, one-pot multicomponent reactions are a hallmark of green synthesis, combining several steps into a single operation to save time, resources, and reduce waste. nih.gov The use of recyclable catalysts further enhances the sustainability of these synthetic routes. nih.govresearchgate.net

Solvent-Free and Aqueous Medium Syntheses

A significant advancement in the green synthesis of chromene derivatives involves moving away from conventional volatile organic solvents towards solvent-free conditions or the use of water as a reaction medium. rsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Syntheses conducted in aqueous media often benefit from simplified product isolation, as many organic products are insoluble in water and can be separated by simple filtration. rsc.org

Solvent-free reactions, on the other hand, eliminate the need for any solvent, which can lead to higher reaction rates and yields due to increased reactant concentration. These reactions are often conducted by grinding the reactants together or by heating them in the absence of a solvent. This approach significantly reduces chemical waste and the costs associated with solvent purchase and disposal. mdpi.com

| Reaction Type | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| One-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives | Pyridine-2-carboxylic acid (P2CA) | Water–EtOH (1:1) | High yields (up to 98%), short reaction times, high atom economy, low E-factor. nih.govrsc.org | nih.govrsc.org |

| Synthesis of 2-imino-2H-chromene-3-carboxamide | Aqueous Na2CO3 | Water | Eco-friendly, mild conditions, reduced waste, high purity product via filtration. rsc.org | rsc.org |

| Solvent-free synthesis of 2-oxo-2H-chromene-3-carboxylic acids | Yb(OTf)3 under microwave irradiation | None | Excellent yields (93–98%), considered a green method. mdpi.com | mdpi.com |

| Solvent-free synthesis of amidoalkyl chromen-2-ones | One-pot, three-component reaction | None | Environmentally benign approach. rsc.org | rsc.org |

Microwave-Assisted and Ultrasonic-Assisted Syntheses

To further align with green chemistry principles, energy-efficient techniques such as microwave irradiation and sonication are being employed for the synthesis of chromene derivatives. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govnih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. researchgate.net

| Technique | Reaction | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted | Synthesis of 2H-chromene derivatives bearing phenylthiazolidinones | Significantly reduced reaction times (8–10 minutes vs. 4–7 hours conventionally) and afforded good yields. researchgate.netnih.gov | researchgate.netnih.gov |

| Microwave-Assisted | Catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates | Offers advantages like economic availability, high regioselectivity, and environmental benignity. semanticscholar.org | semanticscholar.org |

| Ultrasonic-Assisted | Synthesis of N-(Substituted carboxylic acid-2-yl)-...-dihydropyrimidine-2(1H)-one-5-carboxamides | Considered a green method, used in conjunction with a catalyst to produce novel carboxamide derivatives. tiu.edu.iq | tiu.edu.iq |

| Ultrasonic-Assisted | Synthesis of 3-cinnamoyl coumarins | Provided higher yields in shorter reaction times compared to conventional heating, with the added benefit of being environmentally friendly. semanticscholar.org | semanticscholar.org |

Regioselectivity and Stereoselectivity in this compound Formation

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is formed. Regioselectivity, the control of where a reaction occurs on a molecule, is crucial in the initial formation of the chromene ring. For instance, in the Rh(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, excellent regioselectivity is achieved, leading to a specific substitution pattern on the final product. acs.org

Stereoselectivity, the preferential formation of one stereoisomer over others, can also be a consideration, particularly if chiral centers are present or introduced during the synthesis. While the core structure of this compound does not inherently possess a chiral center, substitutions on the chromene ring or the phenyl group could introduce chirality. In such cases, the choice of catalysts and reaction conditions would be critical to control the stereochemical outcome. The specific synthetic route employed will dictate the challenges and strategies for achieving high levels of regio- and stereocontrol.

Synthetic Challenges and Future Innovations in this compound Production

Despite the advancements in synthetic methodologies, challenges in the production of this compound and its analogs persist. These can include achieving high yields, ensuring product purity, and the scalability of the synthesis for potential industrial applications. The development of robust and cost-effective synthetic routes that are also environmentally benign remains a key objective for chemists in this field.

Future innovations are likely to focus on the development of novel catalytic systems that can operate under milder conditions with higher efficiency and selectivity. The exploration of flow chemistry, where reactions are carried out in continuous-flow reactors, offers potential for improved safety, scalability, and process control. Furthermore, the application of computational chemistry and machine learning could accelerate the discovery of new synthetic pathways and the optimization of reaction conditions, paving the way for more efficient and sustainable production of this compound.

Chemical Reactivity and Transformations of N Phenyl 2h Chromene 3 Carboxamide

Reactions at the 2H-Chromene Core

The 2H-chromene nucleus, with its embedded double bond and fused benzene (B151609) ring, is susceptible to a range of reactions including hydrogenation, dehydrogenation, electrophilic substitution, and rearrangements.

Hydrogenation and Dehydrogenation Studies

The double bond within the pyran ring of the 2H-chromene core is a key site for hydrogenation reactions. Catalytic hydrogenation can saturate this bond, yielding the corresponding chroman derivatives. A notable example is the highly efficient iridium-catalyzed asymmetric hydrogenation of substituted 2H-chromenes, which produces chiral isoflavan (B600510) derivatives in high yields and with excellent enantioselectivity. nih.govacs.org This method provides a direct pathway to chiral benzo six-membered oxygen-containing compounds. nih.gov

Conversely, the dehydrogenation of the chroman ring can lead to the formation of the corresponding 2H-chromene or further to a coumarin (B35378) scaffold. Oxidation of chromans to chromenes can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a common method for introducing unsaturation. mdpi.com

Table 1: Representative Catalytic Hydrogenation of 2H-Chromene Derivatives

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Electrophilic Aromatic Substitution on the Phenyl Ring

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comuci.edumasterorganicchemistry.comlibretexts.org For instance, the nitration of the related coumarin scaffold has been studied, providing insight into the electrophilic substitution patterns of the benzopyranone system. preprints.org

Ring-Opening and Rearrangement Pathways

The pyran ring of the 2H-chromene system can be susceptible to ring-opening reactions, particularly under nucleophilic attack. For example, related 2H-chromene-2-ones (coumarins) can undergo ring-opening when treated with strong nucleophiles like hydrazine (B178648) hydrate (B1144303). nih.gov This reactivity is due to the lability of the lactone functionality in coumarins, and similar pathways can be envisioned for the 2H-chromene ring under specific conditions.

Chromone (B188151) derivatives, which are structurally related, have been shown to undergo ring-opening and ring-closure reactions with various nucleophiles, leading to rearranged heterocyclic products. sciforum.net These studies suggest that the 2H-chromene core of N-phenyl-2H-chromene-3-carboxamide could potentially undergo similar rearrangement pathways when subjected to specific reaction conditions, leading to the formation of novel heterocyclic systems.

Transformations Involving the Carboxamide Functionality

The N-phenyl carboxamide group at the 3-position of the chromene ring is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Amidation Reactions

The synthesis of this compound itself involves key reactions of the carboxamide precursor. Typically, a 2H-chromene-3-carbonitrile intermediate is hydrolyzed to the corresponding 2H-chromene-3-carboxylic acid. jst.go.jpresearchgate.net This carboxylic acid can then be activated and reacted with various anilines in an amide condensation reaction to yield the desired this compound derivatives. jst.go.jpresearchgate.net This synthetic route highlights the accessibility of the carboxylic acid via hydrolysis and the formation of the amide bond through amidation.

Table 2: Synthesis of N-phenyl-2H-chromene-3-carboxamides via Amidation

| Carboxylic Acid Precursor | Amine | Coupling Reagents | Product | Reference |

|---|---|---|---|---|

| 2H-chromene-3-carboxylic acid | Substituted Anilines | EDCI, HOBt | N-Aryl-2H-chromene-3-carboxamides | jst.go.jp |

Reduction and Oxidation Pathways

The carboxamide functionality can be reduced to the corresponding amine. While specific examples for this compound are not prevalent in the literature, general methods for amide reduction are well-established. Reagents such as lithium aluminum hydride or borane (B79455) complexes are commonly used for this transformation. mdpi.comnsf.gov A milder approach involves the use of borane-ammonia catalyzed by titanium tetrachloride, which can efficiently reduce a variety of carboxamides to their corresponding amines. mdpi.comnih.gov Applying such methods to this compound would be expected to yield N-phenyl-(2H-chromen-3-yl)methanamine.

The oxidation of the carboxamide group is less common under standard conditions. However, the adjacent 2H-chromene ring can be susceptible to oxidation. For example, oxidation could potentially lead to the formation of a coumarin ring system or other oxidized derivatives, depending on the reagents and reaction conditions employed.

Reactivity of the N-phenyl Moiety

The N-phenyl group in this compound is an integral part of the molecule that can undergo various chemical modifications. Its reactivity is significantly influenced by the electronic nature of the carboxamide linker and any existing substituents on the phenyl ring itself.

The presence of additional substituents on the N-phenyl ring can further modulate its reactivity. Electron-donating groups (EDGs) enhance the electron density of the ring, making it more susceptible to electrophilic attack and generally directing incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring less reactive towards electrophiles and typically directing them to the meta position.

| Substituent on N-phenyl Ring | Electronic Effect | Expected Influence on Reactivity towards Electrophiles | Predicted Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | ortho-, para- |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | ortho-, para- |

| -Cl, -Br, -F (Halogens) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho-, para- |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | meta- |

| -CN (Cyano) | Electron-Withdrawing (Resonance and Inductive) | Strongly Deactivating | meta- |

The functionalization of the N-phenyl ring in this compound is most commonly achieved through the use of pre-functionalized anilines during the synthesis of the parent molecule. This approach allows for the introduction of a wide array of substituents onto the phenyl ring. For instance, various halogenated N-phenyl-2H-chromene-3-carboxamides have been synthesized by employing the corresponding halo-anilines in the amide formation step.

While direct functionalization of the N-phenyl ring after the formation of the this compound scaffold is less documented, standard aromatic substitution reactions could potentially be applied. These would include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, with the regiochemical outcome being governed by the directing effect of the amide group and any other existing substituents.

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(nitrophenyl)-2H-chromene-3-carboxamide |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | N-(halophenyl)-2H-chromene-3-carboxamide |

| Sulfonation | Fuming H₂SO₄ | N-(sulfophenyl)-2H-chromene-3-carboxamide |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | N-(alkylphenyl)-2H-chromene-3-carboxamide |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | N-(acylphenyl)-2H-chromene-3-carboxamide |

Cycloaddition and Condensed Ring Formation Reactions Based on this compound

The 2H-chromene core of this compound is a versatile platform for cycloaddition and condensed ring formation reactions. The double bond within the pyran ring can act as a dienophile or a dipolarophile, and the molecule as a whole can be a precursor to more complex heterocyclic systems.

While specific examples starting directly from this compound are not extensively reported, the reactivity of related 2H-chromene systems provides a strong indication of its potential. For instance, 2H-chromenes are known to participate in [4+2] cycloadditions (Diels-Alder reactions), where the endocyclic double bond reacts with a suitable diene. Iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. acs.org Similarly, formal [3+2] and [2+2] cycloadditions of 2H-chromenes have been reported. acs.org

Furthermore, the 2-imino analogue of this compound has been utilized as a building block for the synthesis of a variety of fused heterocycles, including pyrimidines, pyrazoles, and tetrazoles. acs.org This demonstrates the potential of the chromene-carboxamide scaffold to undergo cyclization and condensation reactions to form polycyclic systems. The reaction of 2-imino-N-phenyl-2H-chromene-3-carboxamide with various reagents can lead to the formation of chromeno[2,3-d]pyrimidine and other condensed heterocyclic systems. acs.org

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic studies specifically on the reactivity of this compound are limited in the available literature. However, the mechanisms of reactions involving the key functional groups and structural motifs of the molecule can be inferred from well-established principles of organic chemistry and studies on analogous systems.

For electrophilic aromatic substitution on the N-phenyl ring, the mechanism would proceed through the formation of a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The ortho- and para-directing nature of the amide group is due to the ability of the nitrogen's lone pair to delocalize and stabilize the positive charge in the ortho and para intermediates more effectively than in the meta intermediate.

In the context of cycloaddition reactions, the mechanism will depend on the nature of the reacting partner and the reaction conditions. Diels-Alder reactions are typically concerted pericyclic reactions, though stepwise mechanisms can also operate. Iron-catalyzed reactions of 2H-chromenes have been proposed to proceed via a hydride shift and an ortho-quinone methide cycloaddition pathway. acs.org Formal [3+3] cycloadditions to form 2H-chromenes can occur through a cascade of a palladium-catalyzed coupling, an enolization, and a thermal electrocyclization. nih.gov

The formation of fused heterocycles from derivatives like 2-imino-N-phenyl-2H-chromene-3-carboxamide likely involves nucleophilic attack from the imino or amide nitrogen followed by intramolecular cyclization and dehydration or other elimination steps to yield the final condensed ring system. acs.org

Advanced Spectroscopic and Analytical Investigations of N Phenyl 2h Chromene 3 Carboxamide

High-Resolution NMR Spectroscopy for Complex Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-phenyl-2H-chromene-3-carboxamide. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data on the types and numbers of protons and carbons, complex molecules often exhibit overlapping signals that are difficult to assign unequivocally. scribd.com Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. scribd.comsdsu.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY spectra would be crucial for tracing the proton-proton networks within the chromene and phenyl rings, confirming the substitution patterns. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). sdsu.edu It is an exceptionally sensitive method for assigning carbon signals by linking them to their known proton resonances. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). scribd.comsdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for establishing the connectivity between different fragments of the molecule, such as linking the phenyl ring to the carboxamide nitrogen and the carboxamide group to the chromene core. ipb.pt

The combined application of these techniques allows for the unambiguous assignment of nearly all proton and carbon signals, providing definitive confirmation of the this compound structure.

Table 1: Overview of 2D NMR Techniques for Structural Elucidation

| Technique | Type of Correlation | Information Gained | Application for this compound |

| COSY | ¹H-¹H through-bond | Identifies coupled proton networks. sdsu.edu | Confirms proton connectivity within the phenyl and chromene rings. |

| HSQC | ¹H-¹³C one-bond | Connects protons to their directly attached carbons. sdsu.edu | Assigns carbon signals based on proton assignments. |

| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity, identifying quaternary carbons and linking molecular fragments. scribd.com | Confirms the link between the chromene C3, the carboxamide group, and the N-phenyl group. |

Solid-State NMR Studies

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could reveal information unattainable by other methods. It can be used to distinguish between different polymorphic forms, characterize intermolecular interactions, and understand the molecular packing in the solid state. Although specific solid-state NMR studies on this compound are not widely reported in the literature, this technique holds significant potential for future investigations into its polymorphism and solid-state behavior.

X-ray Crystallography for Conformation and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction of this compound and Derivatives

Single crystal X-ray diffraction analysis provides an unambiguous determination of molecular structure. rsc.orgrsc.org Studies on closely related coumarin-3-carboxamide derivatives reveal key structural features that are characteristic of this class of compounds. researchgate.net For instance, the crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide, a similar molecule, shows that the 2H-chromene moiety is essentially planar. nih.gov

In many derivatives, the conformation is stabilized by intramolecular hydrogen bonds. A common feature is an N—H⋯O hydrogen bond between the amide proton and the oxygen of the pyrone ring's carbonyl group, which contributes to the planarity of the molecule. researchgate.netresearchgate.net The phenyl ring is typically twisted out of the plane of the chromene system. In the case of the carbohydrazide (B1668358) derivative, the dihedral angle between the chromene plane and the pendant phenyl ring is 76.84 (3)°. nih.gov The molecular packing in the crystal lattice is governed by a network of intermolecular hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings. conicet.gov.ar

Table 2: Representative Crystallographic Data for a Related Coumarin (B35378) Derivative (2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6508 (2) |

| b (Å) | 8.3906 (3) |

| c (Å) | 11.6388 (4) |

| α (°) | 96.504 (2) |

| β (°) | 95.614 (2) |

| γ (°) | 94.757 (2) |

| Volume (ų) | 639.31 (4) |

| Z | 2 |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, as different polymorphs can have distinct physical properties. researchgate.net The crystallization of concomitant polymorphs—different crystal forms obtained from the same solution—has been observed in related iminocoumarin systems, such as acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide. acs.orgsemanticscholar.org

In one such study, rapid cooling of a solution yielded a metastable polymorph, while slow evaporation produced a more thermodynamically stable form. acs.orgsemanticscholar.org The differences between these forms lie in their molecular conformations and, crucially, their intermolecular interaction networks. acs.org The kinetically favored form might be stabilized by a multitude of weaker interactions, whereas the thermodynamically stable form is often characterized by stronger, more directional interactions like N—H⋯O hydrogen bonds. researchgate.netsemanticscholar.org These studies highlight that the supramolecular assembly of this compound could likely be manipulated through crystallization conditions to access different polymorphs or co-crystals, an area ripe for further exploration.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing non-covalent interactions within a molecular system. nih.gov

The FT-IR spectrum of this compound and its derivatives provides clear signatures for its key functional groups. jst.go.jp The N-H stretching vibration of the secondary amide typically appears as a distinct band around 3325 cm⁻¹. dlsu.edu.ph The carbonyl (C=O) groups give rise to strong absorption bands. The amide C=O stretch is often observed around 1624-1667 cm⁻¹, while the C=O stretch of the 2-oxo-chromene lactone appears at a higher frequency, often near 1727 cm⁻¹. dlsu.edu.phekb.egnih.gov Other characteristic bands include the olefinic C=C stretch of the pyran ring and C-N stretching of the amide. dlsu.edu.ph

Shifts in these vibrational frequencies can indicate intermolecular interactions. For example, a red-shift (a shift to lower wavenumber) in the N-H and C=O stretching frequencies is indicative of hydrogen bonding, as the formation of an H-bond weakens the covalent N-H or C=O bond. nih.gov Comparing the spectra of different polymorphs or co-crystals can thus provide direct evidence of differences in their hydrogen-bonding networks. esisresearch.org

Table 3: Characteristic FT-IR Absorption Bands for this compound and Related Structures

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H Stretch | ~3125 - 3325 | dlsu.edu.phmdpi.com |

| Lactone C=O Stretch | ~1699 - 1727 | nih.govmdpi.com |

| Amide C=O Stretch | ~1624 - 1667 | dlsu.edu.phekb.eg |

| Olefinic C=C Stretch | ~1573 | dlsu.edu.ph |

| Amide C-N Stretch | ~1205 - 1228 | dlsu.edu.ph |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Advanced techniques, including high-resolution and tandem mass spectrometry, offer deep insights into its elemental composition and fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. jst.go.jpresearchgate.net For instance, research on related substituted this compound derivatives has successfully utilized HRMS to confirm their calculated molecular formulas. jst.go.jp

A derivative, 7-hydroxy-N-(p-tolyl)-2H-chromene-3-carboxamide, was analyzed via HRMS, which confirmed its elemental composition. The calculated m/z for the deprotonated molecule [M-H]⁻ was 280.0979, with the found value matching precisely at 280.0979, validating the formula C₁₇H₁₅NO₃. jst.go.jp This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Table 1: Representative HRMS Data for a Substituted this compound Derivative

| Parameter | Value | Reference |

| Compound | 7-hydroxy-N-(p-tolyl)-2H-chromene-3-carboxamide | jst.go.jp |

| Ionization Mode | ESI⁻ | jst.go.jp |

| Mass Analyzer | TOF | jst.go.jp |

| Calculated m/z [M-H]⁻ | 280.0979 | jst.go.jp |

| Found m/z [M-H]⁻ | 280.0979 | jst.go.jp |

| Inferred Formula | C₁₇H₁₅NO₃ | jst.go.jp |

Tandem Mass Spectrometry (MS/MS) is employed to establish the structural connectivity of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. This technique is invaluable for distinguishing between isomers and confirming the presence of key functional groups and structural motifs within the molecule. scirp.org While specific MS/MS fragmentation data for the parent this compound is not detailed in the provided results, the general principles can be applied to predict its fragmentation.

Expected fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the chromene-3-carbonyl moiety and the aniline (B41778) moiety.

Retro-Diels-Alder (RDA) reaction within the dihydropyran ring of the chromene structure.

Loss of small neutral molecules such as CO and H₂O, particularly in derivatives with hydroxyl substitutions.

These fragmentation patterns are instrumental in confirming the assembly of the chromene core, the carboxamide linker, and the N-phenyl group.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

The "2H-chromene" core of this compound implies a potential chiral center at the C2 position, depending on the substitution pattern, which would result in two enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of such chiral molecules. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

For chromene derivatives, the electronic transitions associated with the aromatic chromophore and the heterocyclic ring give rise to characteristic CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be directly correlated with the absolute configuration (R or S) of the chiral center(s). In recent studies on related chiral heterocyclic compounds, the enantiomers were first separated using chiral HPLC and then their absolute configurations were determined by comparing the experimental CD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. iitkgp.ac.in This combined experimental and computational approach provides a reliable assignment of the stereochemistry. iitkgp.ac.in

Although specific CD/ORD data for this compound is not available in the search results, the methodology is well-established for related structures. iitkgp.ac.in

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating its enantiomers if it is chiral.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile and thermally labile compounds like this compound. aksci.com Reversed-phase HPLC, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is widely used. rug.nlnih.gov Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks. Research on various derivatives of this compound consistently reports purities greater than 95% as determined by HPLC. rug.nlnih.govacs.org

Table 2: Typical HPLC Conditions for Purity Analysis of Chromene-3-Carboxamide Derivatives

| Parameter | Description | Reference |

| Technique | Reversed-Phase HPLC | rug.nlnih.gov |

| Stationary Phase | C18 | rug.nl |

| Detection | UV Absorbance | N/A |

| Reported Purity | >95% | rug.nlnih.gov |

Enantiomeric Separation: When this compound exists as a racemic mixture, chiral chromatography is necessary to separate the enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those from the DAICEL CHIRALPAK family, are frequently effective for resolving racemic mixtures of heterocyclic compounds. google.com The separation allows for the isolation of individual enantiomers, which can then be studied independently for their specific biological activities or characterized by chiroptical methods. iitkgp.ac.ingoogle.com The choice of the specific chiral column and the mobile phase composition is critical and often requires empirical optimization to achieve baseline separation of the enantiomers. google.com

Computational and Theoretical Studies of N Phenyl 2h Chromene 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of chromene derivatives. dlsu.edu.phrsc.org This quantum mechanical modeling method calculates the electron density of a molecule to determine its energy and other properties. DFT studies on chromene-3-carboxamide systems are used to optimize molecular geometries, calculate vibrational frequencies, and explore electronic properties, providing a detailed picture of the molecule's stability and reactivity. dlsu.edu.ph For instance, DFT calculations have been employed to compare theoretical data with experimental results from techniques like FT-IR and NMR, often showing good correlation. dlsu.edu.phrsc.org These studies help in understanding how the distribution of electrons influences the molecule's chemical behavior and its potential for interaction. researchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (E_gap), is a critical parameter for determining molecular reactivity, chemical stability, and hardness/softness. rsc.orgtandfonline.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org In studies of chromene derivatives, FMO analysis reveals that substituents on the chromene or phenyl rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. rsc.orgrsc.org For example, research on certain coumarin-based pyrano-chromene derivatives showed that one compound possessed a lower band gap (5.168 eV) compared to a similar derivative (6.308 eV), indicating its higher reactivity. rsc.orgrsc.org

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Chromene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) | Source |

| Chromene Derivative 4a | -7.281 | -2.113 | 5.168 | rsc.orgrsc.org |

| Chromene Derivative 4b | -8.112 | -1.804 | 6.308 | rsc.orgrsc.org |

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a valuable tool for visualizing the charge distribution on a molecule's surface. tandfonline.comnih.gov It helps identify the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. tandfonline.com In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For chromene-3-carboxamide derivatives, MEP analysis can pinpoint the reactive regions, such as the oxygen atoms of the carbonyl groups, which typically show a negative electrostatic potential. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For flexible molecules like N-phenyl-2H-chromene-3-carboxamide, MD simulations provide crucial insights into their conformational landscape and dynamic behavior. acs.orgsemanticscholar.org These simulations can reveal the preferred conformations of the molecule in different environments, the stability of these conformations, and the energy barriers between them. acs.org For example, a study on acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, a related structure, used quantum chemical methods to analyze its conformational rigidity. It was found that a nonplanar conformation was the most stable, while the planar conformation, though seemingly favored by conjugation, was energetically less favorable. acs.orgnih.gov Such studies are vital for understanding how the molecule's shape can influence its interactions with biological targets.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. dlsu.edu.ph These indices, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.netrsc.org

Hardness (η) measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder. rsc.org

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. rsc.org

Electronegativity (χ) describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These descriptors are used to compare the reactivity of different this compound derivatives and to establish structure-activity relationships. dlsu.edu.ph For instance, a study on chromene derivatives found that a compound with a lower band gap also had a smaller hardness value and a larger softness value, correlating with its higher reactivity. rsc.orgrsc.org

Table 2: Quantum Chemical Descriptors for Selected Chromene Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Source |

| Chromene Derivative 4a | 2.584 | 0.193 | 4.182 | rsc.orgrsc.org |

| Chromene Derivative 4b | 3.154 | 0.158 | 3.896 | rsc.orgrsc.org |

Molecular Docking Studies for Ligand-Receptor Interactions (Purely theoretical, not biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov For this compound derivatives, docking studies are used to explore their potential binding modes within the active sites of various enzymes. nih.govresearchgate.net These studies provide purely theoretical insights into the ligand-receptor interactions, identifying key amino acid residues that may be involved in binding. researchgate.net

Common interactions observed in docking studies of chromene derivatives include:

Hydrogen bonds: For example, the amide group of the carboxamide moiety can act as a hydrogen bond donor or acceptor. researchgate.net

Pi-Pi stacking: The aromatic rings of the chromene scaffold and the N-phenyl group can form π-π stacking interactions with aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in the receptor's binding pocket. researchgate.net

Hydrophobic interactions: The nonpolar parts of the molecule can interact with hydrophobic pockets in the receptor.

In one study, the docking of a 2H-chromene-3-carboxamide derivative into the human monoamine oxidase B (hMAO-B) active site revealed a π-π interaction between the phenyl ring of the compound and the residue Tyr 326. researchgate.net Another study highlighted the importance of residue ILEA 199 for Pi-Pi interactions with a different chromene derivative. researchgate.net These theoretical models of interaction are fundamental for guiding the design of new molecules with potentially improved binding affinity. eurekaselect.com

Computational Design and Prediction of Novel this compound Derivatives

The insights gained from DFT, MD, and docking studies are integrated into the computational design of novel this compound derivatives. nih.gov By understanding the structure-activity relationships, researchers can rationally modify the parent molecule to enhance specific properties. For example, if docking studies suggest that a particular region of the molecule could form an additional hydrogen bond with the receptor, a functional group capable of hydrogen bonding can be introduced at that position. eurekaselect.com

This design process often involves:

Scaffold Hopping: Replacing the core structure while maintaining key interaction points.

Substituent Modification: Adding or changing functional groups on the chromene or phenyl rings to modulate electronic properties, solubility, or binding affinity. eurekaselect.comnih.gov

Virtual Screening: Computationally screening large libraries of virtual compounds to identify those with the highest predicted affinity for a target receptor. mdpi.com

This computational-led approach accelerates the discovery process, allowing for the synthesis of more focused and potent series of compounds, as demonstrated in studies where new 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were designed and synthesized based on initial computational evaluations. researchgate.neteurekaselect.com

Machine Learning Approaches in Predicting this compound Properties and Chemical Reactivity

The integration of machine learning (ML) into computational chemistry has provided powerful tools for accelerating the discovery and development of new molecules. In the context of this compound and its analogs, machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting their physicochemical properties and biological activities. These approaches leverage algorithms to learn from existing data, enabling the prediction of characteristics for novel or untested compounds, thereby saving significant time and resources in experimental research.

The primary application of machine learning for chromene derivatives involves the development of QSAR models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. The process typically begins with the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features. These can range from simple one-dimensional (1D) and two-dimensional (2D) descriptors to more complex three-dimensional (3D) representations.

For chromene derivatives, various types of descriptors have been utilized in machine learning studies. These include:

Topological descriptors: These describe the atomic connectivity within the molecule.

2D-autocorrelation descriptors: These encode information about the distribution of atomic properties across the molecular structure.

P-VSA-like descriptors: These are based on atomic contributions to van der Waals surface area and polarizability.

Edge-adjacency descriptors: These characterize the connectivity of edges in the molecular graph.

PubChem fingerprints: These are binary vectors where each bit corresponds to the presence or absence of a specific chemical substructure.

Once the descriptors are calculated for a dataset of known chromene derivatives, various machine learning algorithms can be employed to build predictive models. Common algorithms used in this context include Random Forest (RF), gradient boosting, support vector machines (SVM), and neural networks. nih.gov For instance, a study on a series of inhibitors, which included chromene structures, developed a QSAR model using a fully connected neural network with 50 RDKit descriptors. researchgate.net This model demonstrated a coefficient of determination (r²) of 0.770 and a root mean squared error (RMSE) of 0.482 on the test set, indicating a good predictive capability. researchgate.net

The predictive power of these models is rigorously evaluated through various validation techniques. A common approach is nested cross-validation, which helps to prevent overfitting and provides a more realistic estimate of the model's performance on unseen data. nih.gov The applicability domain of the model is also defined to ensure that predictions are reliable and made only for compounds that are structurally similar to those in the training set. researchgate.net

While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established methodologies for the broader class of chromene derivatives are directly applicable. By compiling a dataset of this compound analogs with known properties (e.g., solubility, binding affinity to a particular biological target, or chemical reactivity), researchers can develop bespoke machine learning models. These models could then be used to virtually screen large libraries of novel derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

For example, machine learning models could predict the anticancer activity of new this compound derivatives against various cancer cell lines. nih.gov This would involve training a model on a dataset of existing chromenes with measured cytotoxic activities. The model would learn the structural features that are most correlated with high anticancer potency, allowing for the in silico design of more effective compounds.

The table below illustrates a hypothetical example of data that could be used to train a machine learning model for predicting the inhibitory activity of chromene derivatives against a specific enzyme.

| Compound ID | Structure | Molecular Descriptors (Example) | Experimental IC₅₀ (µM) |

| 1 | This compound | [Descriptor Set A] | 10.5 |

| 2 | [Derivative 1] | [Descriptor Set B] | 5.2 |

| 3 | [Derivative 2] | [Descriptor Set C] | 15.8 |

| 4 | [Derivative 3] | [Descriptor Set D] | 2.1 |

In this hypothetical scenario, a machine learning algorithm would use the molecular descriptors and the corresponding experimental IC₅₀ values to build a predictive model. This model could then be used to estimate the IC₅₀ of new, unsynthesized derivatives of this compound.

The performance of such predictive models is crucial for their practical application. Key performance metrics for regression models, which predict a continuous value like IC₅₀, are presented in the table below.

| Metric | Description | Good Value |

| Coefficient of Determination (R²) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | Closer to 1 |

| Root Mean Squared Error (RMSE) | The standard deviation of the prediction errors (residuals). | Closer to 0 |

| Mean Absolute Error (MAE) | The average of the absolute differences between the predicted and actual values. | Closer to 0 |

Structure Function Relationship Studies Purely Chemical/theoretical of N Phenyl 2h Chromene 3 Carboxamide

Impact of Substituents on Synthetic Efficiency and Product Yields

The synthesis of N-phenyl-2H-chromene-3-carboxamide derivatives is often achieved through the amidation of a corresponding coumarin-3-carboxylic acid. The efficiency of this synthesis and the final product yield are significantly influenced by the nature and position of substituents on both the coumarin (B35378) and N-phenyl rings, as well as the choice of coupling agents and reaction conditions.

The unsubstituted this compound has been synthesized with varying yields, reported as 51% in one study and as high as 79% in another. mdpi.comnih.gov The introduction of substituents can modulate these yields. For instance, the synthesis of various N-phenyl-substituted derivatives of 8,8-dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxamide resulted in yields ranging from 43% to 51%. mdpi.com In a separate study, the synthesis of 7-(diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide (12a) and its N-(4-methoxyphenyl) analog (12c) afforded yields of 60% and 59%, respectively, indicating that the electronic nature of the substituent on the N-phenyl ring can have a modest impact on the yield in this specific reaction. mdpi.com

The choice of catalyst or coupling agent is also a critical factor. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent facilitates the reaction between coumarin-3-carboxylic acid and various aniline (B41778) derivatives to form an array of coumarin-3-carboxamide derivatives. researchgate.net Similarly, coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like triethylamine (B128534) (Et₃N) are employed to achieve amidation. mdpi.com

Table 1: Synthetic Yields of Various this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substituents | Coupling Agent/Method | Yield (%) | Reference |

|---|---|---|---|---|

| This compound (14a) | None | HATU, Et₃N | 51 | mdpi.commdpi.com |

| 2-Oxo-N-phenyl-2H-chromene-3-carboxamide (69) | None | Not specified | 79 | nih.gov |

| 7-(diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide (12a) | 7-(diethylamino) | Not specified | 60 | mdpi.com |

| 7-(diethylamino)-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (12c) | 7-(diethylamino), N-(4-methoxyphenyl) | Not specified | 59 | mdpi.com |

| 7-hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide (4a) | 7-hydroxy | Not specified | 55 | sci-hub.se |

| 8,8-Dimethyl-2-oxo-N-phenyl-2H,8H-pyrano[3,2-g]chromene-3-carboxamide derivatives | 8,8-dimethyl, various N-phenyl subs. | HATU, Et₃N | 43-51 | mdpi.com |

Correlation of Structural Modifications with Chemical Reactivity Profiles

Structural modifications of the this compound skeleton directly influence its chemical reactivity in subsequent transformations. The inherent reactivity of the coumarin core and the amide linkage can be tuned by altering the substituents.

One notable reaction is the cyclization of certain chromene derivatives to form pyranocoumarins. For example, 8,8-dimethyl-7-hydroxy-N-phenyl-2H-chromene-3-carboxamide (14a) can be cyclized by refluxing with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in benzene (B151609), yielding the corresponding pyranocoumarin-3-carboxamide in 66% yield. mdpi.com This reaction highlights the reactivity of the pyran ring moiety. nih.gov

The substituent at the C3 position is also crucial for the molecule's reactivity profile. The carboxamide group itself is a product of the reaction between the more reactive coumarin-3-carboxylic acid and an aniline. mdpi.com This carboxylic acid group at the C3 position is essential for certain activities and can be removed via decarboxylation using copper powder, which yields the parent coumarin and demonstrates a distinct reaction pathway available to the molecule. mdpi.com The transformation of the C3 carboxylic acid to an amide is a common strategy to modify the properties of the parent acid. nih.gov

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of reactants and chiral auxiliaries can exert significant control over reaction pathways and the selectivity of product formation in reactions involving the coumarin-3-carboxamide scaffold. A prime example is the asymmetric [2+2] photodimerization of chiral coumarin-3-carboxamide derivatives. nih.gov

In one study, the photodimerization of a coumarin derivative bearing an (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary resulted exclusively in the formation of the syn-head-to-tail (syn-HT) dimer. nih.gov This complete regio- and stereoselectivity (syn-HT) was achieved with moderate diastereoselectivity (up to 75:25). The benzyl (B1604629) group of the chiral auxiliary, particularly in the presence of a Lewis acid, was found to provide effective diastereofacial shielding of the reaction site, guiding the stereochemical outcome of the cycloaddition. nih.gov The removal of the chiral auxiliary can subsequently yield a single diastereomer of the final product. nih.gov

Other studies have also highlighted the importance of stereoselectivity in reactions of related chromone (B188151) systems. For instance, highly regio- and stereoselective anodic monofluorination of 2,3-dihydrochroman-4-one and chromone derivatives has been reported. scirp.org Furthermore, enantioselective photocyclization reactions of related enones can be mediated by chiral copper-bisoxazoline complexes, demonstrating that external chiral catalysts can influence the stereochemical course of reactions involving these scaffolds. acs.org

Quantitative Structure-Property Relationships (QSPR) for this compound

Quantitative Structure-Property Relationship (QSPR) models are powerful theoretical tools used to correlate the structural features of molecules with their physicochemical properties. mdpi.comnih.gov For coumarin derivatives, QSPR studies have been instrumental in predicting a range of properties, from thermodynamic characteristics to performance in specific applications like solar cells. mdpi.comnih.gov

Several QSPR models have been developed for coumarin derivatives to predict their photovoltaic properties. One such study established a multiple linear regression model relating the open-circuit voltage (Voc) and conversion efficiency (η) of coumarin dyes to specific molecular descriptors. sciencepublishinggroup.comresearchgate.net The models, which showed robust statistical indicators (R² > 0.9), revealed that Voc improves with decreasing surface tension, while conversion efficiency is enhanced by high light-harvesting efficiency and a long excited-state lifetime. sciencepublishinggroup.comresearchgate.net Another study successfully applied comparative molecular field analysis (CoMFA) and vibrational frequency-based eigenvalue (EVA) descriptors to model the structure-photovoltaic performance relationships for a set of 40 coumarin derivatives. nih.gov

Topological descriptors, which are numerical representations of molecular structure, are also widely used in QSPR models for coumarins. mdpi.com For example, regression models based on the sum-connectivity connection index have been used to predict properties like molar volume. mdpi.com In a different application, a QSAR/QSPR model was built to describe the DPPH radical scavenging activity of 3-carboxycoumarin derivatives, finding a strong correlation with the hydrophilic factor (Hy) descriptor and the presence of hydroxyl groups. nih.gov

Table 2: Examples of QSPR Models for Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Property Modeled | Model Type | Key Descriptors Used | Key Finding | Reference |

|---|---|---|---|---|

| Photovoltaic Performance (Voc, η) | Multiple Linear Regression | Surface tension, number of cycles, light harvesting efficiency (LHE), excited state lifetime (τ) | Voc increases with lower surface tension; η increases with higher LHE and τ. | sciencepublishinggroup.comresearchgate.net |

| Photovoltaic Performance (PCE, Voc, Jsc) | CoMFA, EVA | 3D steric and electrostatic fields, vibrational frequencies | Statistically robust predictions of photovoltaic parameters can be made. | nih.gov |

| Molar Volume (MV), Polarity (P) | Cubic/Linear Regression | Sum-connectivity connection index | Strong correlation (r > 0.98) between topological indices and physicochemical properties. | mdpi.com |

| DPPH Radical Scavenging Activity | Back Propagation Neural Network | Hydrophilic factor (Hy) | Hydroxyl groups on the ring structure are positively correlated with antioxidant activity. | nih.gov |

Computational SAR for Predicted Chemical Interactions (e.g., with catalysts, reagents)

Computational methods, particularly density functional theory (DFT), are invaluable for elucidating reaction mechanisms and predicting how this compound and its analogs interact with chemical entities like catalysts and reagents. These theoretical studies provide insights into selectivity and reactivity that complement experimental findings.

The mechanism of the asymmetric photodimerization of chiral coumarin-3-carboxamides has been investigated using DFT calculations. nih.gov These studies helped to explain the observed complete syn-HT selectivity and the moderate diastereoselectivity, attributing the stereochemical control to the shielding effect of the chiral auxiliary. nih.gov The interaction with Lewis acids, which can act as catalysts in such photoreactions, is a key aspect of these computational models. nih.govacs.org

The synthesis of the core compound itself involves key interactions with reagents. The amidation reaction to form the this compound bond is often facilitated by coupling agents. For instance, the reaction can proceed via a 3-imidazolyl coumarin intermediate when 1,1'-carbonyldiimidazole (CDI) is used as the coupling agent. researchgate.net The mechanism of such transformations can be modeled to understand the role of the reagent. Similarly, acid-catalyzed reactions, such as the Knoevenagel condensation often used to form the coumarin ring, involve protonation steps and intermediates that can be studied computationally. scirp.org These acid catalysts can range from simple protic acids to Lewis acids like boron trifluoride etherate (BF₃∙Et₂O). scirp.org

Derivatization and Analog Synthesis from the N Phenyl 2h Chromene 3 Carboxamide Scaffold

Introduction of Diverse Substituents on the Phenyl Ring

The N-phenyl ring of the N-phenyl-2H-chromene-3-carboxamide scaffold is a primary target for derivatization to explore its impact on biological activity and molecular interactions. The most common strategy to achieve this is through the amide condensation reaction between a 2H-chromene-3-carboxylic acid intermediate and a diverse panel of commercially available substituted anilines. jst.go.jp This approach allows for the facile introduction of a variety of substituents at the ortho, meta, and para positions of the phenyl ring.

Research has demonstrated the synthesis of numerous analogs bearing different functional groups on this ring. benthamdirect.comresearchgate.net For instance, a series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives were prepared by coupling the corresponding carboxylic acid with various aromatic amines. benthamdirect.comresearchgate.neteurekaselect.com In other studies, halogen groups (fluoro, chloro, bromo) have been systematically introduced to modulate properties like lipophilicity and hydrogen bonding capacity. jst.go.jp The effect of electron-donating groups, such as methyl and methoxy, has also been investigated. mdpi.comajol.info These substitutions can significantly influence the compound's electronic properties, conformation, and ability to form key interactions with biological targets. mdpi.com

The general synthesis involves the initial preparation of a 2H-chromene-3-carboxylic acid, which is then activated, often using a coupling agent, before reacting with the desired substituted aniline (B41778) to form the final amide product. jst.go.jpdlsu.edu.ph

| Derivative Class | Substituent on Phenyl Ring | Synthetic Approach | Reference |

|---|---|---|---|

| N-(halophenyl)-2H-chromene-3-carboxamides | -F, -Cl, -Br | Amide condensation of 2H-chromene-3-carboxylic acid with halo-anilines. | jst.go.jp |

| N-(methylphenyl)-2-oxo-2H-chromene-3-carboxamides | 3-methyl | Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 3-methylaniline. | mdpi.com |

| N-(methoxyphenyl)-2-oxo-2H-chromene-3-carboxamides | 3-methoxy | Coupling of 2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyaniline. | mdpi.com |

| 2-Amino-N-(4-chlorophenyl)-4-(aryl)-4H-chromene-3-carboxamides | 4-chloro | Multicomponent reaction involving 4-chloroaniline. | ajol.info |

| N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 4-methylsulfonyl | Amide coupling with 4-(methylsulfonyl)aniline. | mdpi.com |

Modification of the Carboxamide Moiety (e.g., N-alkylation, O-alkylation)

The carboxamide linker (-CONH-) is a crucial structural motif, and its modification offers another avenue for creating analogs. benthamdirect.comresearchgate.net The amide nitrogen can potentially undergo nucleophilic attack for further derivatization, such as N-alkylation, to introduce different alkyl or arylalkyl groups. evitachem.com

A primary method for modifying this moiety involves utilizing different amines during the final coupling step. Instead of using substituted anilines, other primary or secondary amines can be employed to generate a diverse set of amides. For example, the reaction of 2H-chromene-3-carboxylic acid with benzylamine (B48309) or ammonia (B1221849) affords the corresponding N-benzyl or unsubstituted carboxamide derivatives, respectively. dlsu.edu.ph This highlights the flexibility of the synthetic route in accessing a range of N-substituted analogs beyond the N-phenyl series.

Furthermore, the importance of the carboxamide group itself has been highlighted in structure-activity relationship studies. In some 2-oxo-2H-chromene series, replacing the entire carboxamide moiety with groups like ethyl carboxylate or acetyl resulted in a significant reduction in biological activity, indicating that the amide and its N-aryl substituent are critical for target engagement. rsc.org

| Starting Material | Reagent | Resulting Moiety | Significance | Reference |

|---|---|---|---|---|

| 2H-Chromene-3-carboxylic acid | Benzylamine | N-benzyl-2H-chromene-3-carboxamide | Demonstrates synthesis of N-alkylaryl analogs. | dlsu.edu.ph |

| 2H-Chromene-3-carboxylic acid | Ammonia | 2H-Chromene-3-carboxamide (unsubstituted) | Demonstrates synthesis of primary amide analogs. | dlsu.edu.ph |

| 2-Oxo-2H-chromene-3-carboxamide scaffold | (Hypothetical) N-alkylation reagents | N-alkyl-N-phenyl-2H-chromene-3-carboxamide | The amide nitrogen serves as a potential site for further derivatization. | evitachem.com |

Elaboration and Functionalization of the Chromene Heterocycle

The chromene ring system itself provides multiple positions for chemical elaboration to expand structural diversity. jst.go.jp Synthetic efforts have focused on introducing substituents onto the benzo portion of the heterocycle, as well as on the pyran ring.

One notable strategy involves the introduction of various functional groups at the 7-position of the 2H-chromene ring. jst.go.jpnih.gov A common precursor for this is a 7-hydroxy-2H-chromene derivative. The hydroxyl group can be introduced by starting the synthesis with a resorcinol (B1680541) derivative (e.g., 2,4-dihydroxybenzaldehyde). This hydroxyl group can then be used as a handle for further reactions. For example, it can be alkylated under Mitsunobu or other etherification conditions to introduce side chains, such as 3-morpholinopropoxy and 3-(dimethylamino)propoxy groups, which can improve properties like solubility and bioavailability. jst.go.jpresearchgate.net

The 4-position of the 4H-chromene ring is also a key site for modification, often achieved through multicomponent reactions where an aldehyde is used as one of the building blocks. This allows for the introduction of various aryl or alkyl groups at this position, as seen in the synthesis of 2-amino-4-(substituted-phenyl)-N-aryl-4H-chromene-3-carboxamides. ajol.info

| Position of Functionalization | Substituent Introduced | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| 7-position | Hydroxyl (-OH) | Synthesis starting from 2,4-dihydroxybenzaldehyde (B120756). | jst.go.jp |

| 7-position | 3-Morpholinopropoxy | Alkylation of the 7-hydroxyl group. | jst.go.jpresearchgate.net |

| 7-position | 3-(Dimethylamino)propoxy | Alkylation of the 7-hydroxyl group. | jst.go.jpresearchgate.net |

| 4-position | Substituted Phenyl | Multicomponent reaction using a substituted benzaldehyde. | ajol.info |

| 6-position | Methyl (-CH₃) or Methoxy (-OCH₃) | Synthesis from appropriately substituted salicylaldehydes. | iucr.org |

| 6- and 8-positions | Halogens (-Cl) | Synthesis using 3,5-dichloro salicylaldehyde (B1680747). | nih.gov |

Synthesis of Spiro and Fused Ring Systems Derived from this compound

The this compound scaffold can serve as a versatile starting material for the construction of more complex molecular architectures, including spiro and fused heterocyclic systems. These advanced structures are of great interest as they introduce novel three-dimensional shapes and can access different regions of chemical space.

A powerful strategy involves using the closely related 2-imino-N-phenyl-2H-chromene-3-carboxamide as a building block. scirp.orgscispace.com This compound contains reactive sites that can readily participate in cyclocondensation reactions with various bifunctional reagents to yield a diverse array of fused heterocycles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused pyrimidine (B1678525) rings, which can be further elaborated into pyrazoles and tetrazoles. scirp.orgresearchgate.netscirp.org Reactions with other reagents have been shown to produce fused pyridines, as well as spirocyclic systems like β-lactams (azetidin-2-ones) and thiazolidin-4-ones. scirp.orgscispace.com

Direct synthesis of spiro-chromenes has also been achieved through one-pot, three-component reactions. For instance, the reaction of a hydroxy-coumarin, a cycloalkanone (like cyclopentanone (B42830) or cyclohexanone), and malononitrile (B47326) can yield spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene] derivatives. mdpi.com This demonstrates the utility of the chromene core in building spirocyclic frameworks.

| Starting Scaffold | Reagents/Reaction Type | Resulting System | Reference |

|---|---|---|---|

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Hydrazine hydrate | Fused chromeno[2,3-d]pyrimidin-4-one | scirp.orgscispace.com |

| Chromeno[2,3-d]pyrimidin-4-one derivative | Various lab reagents | Fused pyrazoles, tetrazoles, isoxazoles | scirp.orgscispace.comresearchgate.net |

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Chloroacetyl chloride / Imines | Spiro β-lactams (azetidin-2-ones) | scirp.orgscispace.com |

| 2-Imino-N-phenyl-2H-chromene-3-carboxamide | Thioglycolic acid / Imines | Spiro thiazolidin-4-ones | scirp.orgscispace.com |

| 6-Hydroxy-4-methyl-2H-chromen-2-one | Cyclohexanone, Malononitrile | Spiro[cyclohexane-1,1'-pyrano[3,2-f]chromene] | mdpi.com |

Combinatorial Chemistry Approaches for this compound Libraries